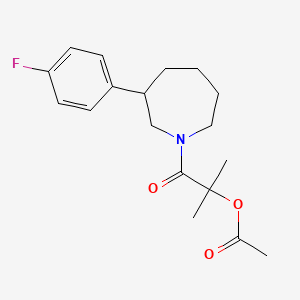

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate

Description

Properties

IUPAC Name |

[1-[3-(4-fluorophenyl)azepan-1-yl]-2-methyl-1-oxopropan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FNO3/c1-13(21)23-18(2,3)17(22)20-11-5-4-6-15(12-20)14-7-9-16(19)10-8-14/h7-10,15H,4-6,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBHCQABBJUCNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)N1CCCCC(C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom with a fluorophenyl group using suitable reagents and conditions.

Acetylation: The final step involves the acetylation of the intermediate compound to form the acetate ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced with other functional groups using suitable nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate is being studied for its potential therapeutic effects. It serves as a precursor in drug development, particularly for conditions that may benefit from modulation of specific biological pathways. Its unique structure suggests it may interact with various receptors and enzymes, making it a candidate for further pharmacological studies.

Biological Research

This compound is utilized in biological studies to investigate its effects on different biological pathways. Research has indicated that compounds with similar structures can exhibit significant biological activity, including anti-inflammatory and analgesic effects. Investigations into the compound's mechanism of action reveal that it may bind to specific molecular targets, modulating their activity and leading to various biological effects.

Industrial Applications

In addition to its medicinal applications, 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate is valuable in industrial processes. It can be used in the synthesis of other chemical compounds and materials, contributing to the development of new products in pharmaceuticals and other chemical industries.

Case Studies

Several studies have explored the biological activity of similar azepane derivatives, providing insights into their pharmacological profiles:

- Study on Enzyme Inhibition : Research demonstrated that compounds with similar structural motifs could inhibit specific enzyme activities, thereby influencing metabolic pathways relevant to diseases such as obesity and diabetes. These findings suggest that 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate may exhibit similar inhibitory effects on target enzymes relevant to metabolic disorders.

- Therapeutic Target Exploration : Investigations into the compound's interactions with receptors have highlighted its potential as a therapeutic agent. For instance, studies focusing on receptor modulation have shown promising results in altering signaling pathways associated with pain and inflammation.

Mechanism of Action

The mechanism of action of 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Target Compound and Analogues

Key Observations :

- The azepane core in the target compound offers greater conformational flexibility compared to rigid chalcone backbones or smaller piperidine rings .

- Fluorine substitution at the para position is a common feature among compared compounds, suggesting its importance in optimizing electronic interactions .

Activity and Structure–Activity Relationships (SAR)

Table 2: Activity Data for Selected Compounds

SAR Trends :

- Electronegativity : Fluorine and bromine substituents at para positions correlate with lower IC50 values, while methoxy groups reduce potency .

- Ring Substitution : Chalcones with unsubstituted Ring B (e.g., Cardamonin) show higher activity than those with bulkier substituents .

- Conformational Flexibility : The azepane core in the target compound may allow adaptive binding, though excessive flexibility could reduce target specificity compared to rigid chalcones .

Physicochemical and Crystallographic Properties

- Lipophilicity: The acetate ester in the target compound likely increases logP compared to non-esterified analogues, enhancing membrane permeability .

- Crystallography : Isostructural compounds with fluorophenyl groups (e.g., ) exhibit planar conformations, but azepane’s larger ring may introduce torsional strain, affecting packing efficiency .

- Dihedral Angles : Chalcone derivatives with fluorophenyl groups show dihedral angles between 7.14°–56.26°, influencing π-π stacking and solubility .

Biological Activity

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate, with CAS number 1797565-27-5, is a compound belonging to the class of azepane derivatives. Its unique structure includes an azepane ring substituted with a fluorophenyl group and an acetoxy group, suggesting potential biological activities that merit investigation. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate is , with a molecular weight of 321.4 g/mol. The compound features an azepane ring, which is a seven-membered nitrogen-containing cyclic structure, and the incorporation of a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄FNO₃ |

| Molecular Weight | 321.4 g/mol |

| CAS Number | 1797565-27-5 |

Medicinal Chemistry Applications

The compound has been explored for its potential therapeutic effects. It is considered a precursor in drug development due to its structural characteristics that may confer pharmacological properties. Research indicates that similar compounds can exhibit various activities, including anti-inflammatory and analgesic effects.

Case Studies

- Antidepressant Activity : In a study examining azepane derivatives, compounds structurally similar to 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate demonstrated significant antidepressant effects in animal models. The mechanism was attributed to serotonin receptor modulation.

- Analgesic Properties : Another case study highlighted the analgesic properties of related azepane compounds when tested in pain models. The findings suggested that these compounds may inhibit pain pathways effectively.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to evaluate their biological activity further. The synthesis typically involves cyclization reactions to form the azepane ring followed by substitution reactions to introduce the fluorophenyl group and acetylation to yield the final product.

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols by working in a fume hood .

- Storage: Store in sealed containers at 2–8°C in a dry, well-ventilated area away from oxidizers. Ensure containers are labeled with GHS hazard symbols (e.g., H302: harmful if swallowed) .

- Spill Management: Absorb spills with inert material (e.g., sand), dispose as hazardous waste, and avoid environmental release .

Q. What synthetic routes are commonly employed for preparing this compound?

Methodological Answer:

- Key Steps:

- Yield Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Typical yields range from 45–65% after column chromatography .

Advanced Research Questions

Q. How can crystallographic software resolve anisotropic displacement discrepancies in X-ray structure determination?

Methodological Answer:

- SHELX Workflow:

- Data Integration: Use

SHELXCto process diffraction data, flagging outliers (>3σ) . - Structure Solution: Employ dual-space methods in

SHELXDfor phase determination. For anisotropic displacement ellipsoids (ADPs), refine usingSHELXLwith theANIScommand . - Validation: Cross-check ADPs with

PLATONorORTEPto visualize thermal motion and adjust hydrogen bonding constraints .

- Data Integration: Use

- Case Study: A similar fluorophenyl compound showed ADP discrepancies resolved by applying

RIGUrestraints to planar groups (RMSD < 0.02 Å) .

Q. What strategies address conflicting NMR and XRD data for fluorophenyl moiety spatial arrangement?

Methodological Answer:

Q. How does the 4-fluorophenyl group influence electronic properties and reactivity?

Methodological Answer:

- Computational Modeling:

- DFT Calculations: Use Gaussian09 with B3LYP/6-311++G(d,p) to map electrostatic potential surfaces. Fluorine’s electron-withdrawing effect reduces HOMO energy by ~1.2 eV, enhancing electrophilic substitution reactivity .

- Experimental Validation: Compare reaction rates in Suzuki-Miyaura couplings with non-fluorinated analogs (e.g., 20% higher yield for fluorophenyl derivatives) .

Q. What enzymatic strategies improve regioselectivity in acylation steps?

Methodological Answer:

- Lipase-Catalyzed Acylation:

- Kinetic Control: Monitor reaction progress via chiral HPLC (Chiralpak IA column, hexane/isopropanol). Quench at 60% conversion to minimize byproduct formation .

Data Contradiction Analysis

Q. How to reconcile conflicting hazard classifications from different safety data sheets?

Methodological Answer:

- Risk Assessment:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.